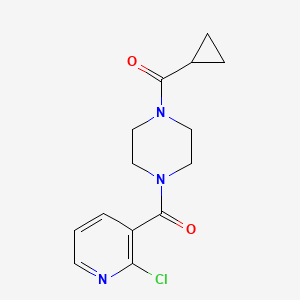
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is a synthetic organic compound that features a piperazine ring substituted with a 2-chloropyridine-3-carbonyl group and a cyclopropanecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine typically involves the following steps:
Preparation of 2-Chloropyridine-3-carbonyl chloride: This can be achieved by reacting 2-chloropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the piperazine derivative: The 2-chloropyridine-3-carbonyl chloride is then reacted with 4-cyclopropanecarbonylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
科学的研究の応用
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Chloropyridine-3-carbonyl chloride
- 2-Chloropyridine-3-carboxylic acid
- 2-Chloro-3-pyridinecarbonitrile
Uniqueness
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperazine ring with the 2-chloropyridine-3-carbonyl and cyclopropanecarbonyl groups makes it a versatile compound for various applications.
特性
IUPAC Name |
[4-(2-chloropyridine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-11(2-1-5-16-12)14(20)18-8-6-17(7-9-18)13(19)10-3-4-10/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBGEVQXSOHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375140.png)
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
acetic acid](/img/structure/B2375143.png)
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)

![N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2375149.png)





![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)

